molecular formula C14H16N6O2 B3032232 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1279219-49-6

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No. B3032232
CAS RN: 1279219-49-6
M. Wt: 300.32
InChI Key: HNDCVHFSVWILCU-UHFFFAOYSA-N
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Description

The compound “4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring and a triazolo-pyridazine ring . It is part of a class of compounds known as pyrazolylpyridazines, which are non-fused biheterocyclic systems . These compounds have a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .


Synthesis Analysis

The synthesis of this compound or its derivatives involves reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . For example, a hydrazide reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several heterocyclic rings. The pyrazole ring is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The structure of the compound was determined by single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and dehydration processes, resulting in the formation of the pyrazolyl ring . The reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, such as its potential anticoronavirus and antitumoral activity . Additionally, the synthesis of new potentially biologically active derivatives based on this compound could be a promising area of research .

properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-9-8-10(2)19(17-9)13-7-6-12-16-15-11(20(12)18-13)4-3-5-14(21)22/h6-8H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDCVHFSVWILCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131824
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279219-49-6
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279219-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 5
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 6
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

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